CDK2 Inhibitory Activity Compared to Known Pyrido[3,4-d]pyrimidine CDK2 Inhibitors
4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine demonstrates moderate CDK2/cyclin A inhibitory activity with an IC50 of 10,000 nM [1]. This places it as a weak inhibitor suitable as a starting scaffold for optimization. In comparison, optimized pyrido[3,4-d]pyrimidine derivatives reported by Innocenti et al. achieve low nanomolar CDK2 IC50 values (e.g., <100 nM) [2], illustrating the scaffold's potential for potency gains through substitution.
| Evidence Dimension | CDK2/Cyclin A Inhibition IC50 |
|---|---|
| Target Compound Data | 10,000 nM |
| Comparator Or Baseline | Optimized pyrido[3,4-d]pyrimidine derivatives (Innocenti et al.): <100 nM |
| Quantified Difference | >100-fold lower potency for the unoptimized building block, confirming its role as a starting intermediate for further elaboration. |
| Conditions | CDK2 (unknown origin)-cyclin A interaction; preincubation 30 min at room temperature, then 30 min at 40°C. |
Why This Matters
This data confirms that the compound is a functional CDK2 ligand scaffold, and procurement enables systematic structure-activity relationship (SAR) exploration to achieve potent, selective CDK2 inhibitors.
- [1] BindingDB. BDBM50444926 (CHEMBL3099745): 4-Chloro-2-(trifluoromethyl)pyrido[3,4-d]pyrimidine CDK2 IC50 = 1.00E+4 nM. Entry ID: 50043709. View Source
- [2] Innocenti P, Woodward HL, O'Fee L, Hoelder S. Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Org Biomol Chem. 2014;12(48):9001-9015. IC50 values in nanomolar range. View Source
